6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid
Overview
Description
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H12O3 It is part of the dibenzofuran family, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.
Scientific Research Applications
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-amine: Similar structure but with an amine group instead of a carboxylic acid.
6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol: Contains a hydroxyl group at a different position on the furan ring.
Uniqueness
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid is unique due to its specific functional group and position on the furan ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications and the synthesis of specialized compounds.
Biological Activity
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid (THDBFCA) is a heterocyclic compound belonging to the dibenzofuran family. Its unique structure and properties have led to investigations into its biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of THDBFCA based on current research findings.
- Molecular Formula : C₁₃H₁₂O₃
- Molecular Weight : 216.23 g/mol
- CAS Number : 174186-43-7
Synthesis
The synthesis of THDBFCA typically involves cyclization reactions of appropriate precursors. Common methods include:
- Friedel-Crafts Acylation : This method uses strong acids or bases and high temperatures to facilitate the reaction.
- Oxidative and Reductive Reactions : THDBFCA can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to yield alcohols or ethers .
THDBFCA exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. This binding alters the activity of these proteins, leading to various physiological responses. The precise pathways are context-dependent, varying with the biological system in which THDBFCA is studied.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of THDBFCA. In a screening of a fragment library against Mycobacterium tuberculosis, THDBFCA demonstrated notable activity, indicating its potential as a lead compound for developing anti-tuberculosis agents .
Cytotoxicity and Anti-Cancer Potential
THDBFCA has been evaluated for its cytotoxic effects on cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies using various cancer cell lines have shown that THDBFCA can inhibit cell growth at specific concentrations. The compound's IC₅₀ values indicate its effectiveness in reducing cell viability in treated cells compared to controls .
Cell Line | IC₅₀ (μM) |
---|---|
H9c2 Cardiomyocytes | 40+ |
J774 Macrophages | 50+ |
Anti-inflammatory Properties
THDBFCA is also being investigated for its anti-inflammatory effects. Preliminary results suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study on Antimicrobial Activity
In a study published in Nature Communications, researchers screened a library of compounds for activity against M. tuberculosis. Among these compounds, THDBFCA showed promising results with effective inhibition at micromolar concentrations .
Study on Cytotoxicity
In another study assessing cardioprotective effects against doxorubicin-induced toxicity in H9c2 cardiomyocytes, THDBFCA was tested alongside derivatives that exhibited significant cytotoxicity reduction. The results highlighted THDBFCA's potential as a protective agent in cardiac settings .
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCZYMGWMLNLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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